molecular formula C10H10N2O4 B253442 5,6-Dinitro-1,2,3,4-tetrahydronaphthalene

5,6-Dinitro-1,2,3,4-tetrahydronaphthalene

Cat. No. B253442
M. Wt: 222.2 g/mol
InChI Key: RIXRKKOALCVECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dinitro-1,2,3,4-tetrahydronaphthalene, also known as DNTH, is a chemical compound that has been extensively studied for its scientific research applications. It is a yellow crystalline solid that is soluble in organic solvents and is commonly used in organic synthesis.

Mechanism of Action

The mechanism of action of 5,6-Dinitro-1,2,3,4-tetrahydronaphthalene involves its ability to undergo nitration reactions, which can lead to the formation of nitro groups on the molecule. These nitro groups can then participate in various chemical reactions, including reduction and substitution reactions.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of 5,6-Dinitro-1,2,3,4-tetrahydronaphthalene. However, it has been reported to have toxic effects on living organisms, including acute toxicity and mutagenicity.

Advantages and Limitations for Lab Experiments

5,6-Dinitro-1,2,3,4-tetrahydronaphthalene has several advantages for lab experiments, including its high solubility in organic solvents and its ability to undergo nitration reactions. However, its toxic effects on living organisms limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5,6-Dinitro-1,2,3,4-tetrahydronaphthalene, including its potential use as an explosive material and its role as a model compound for studying nitration reactions. Additionally, further research is needed to understand the biochemical and physiological effects of 5,6-Dinitro-1,2,3,4-tetrahydronaphthalene on living organisms.

Synthesis Methods

5,6-Dinitro-1,2,3,4-tetrahydronaphthalene can be synthesized through a variety of methods, including the nitration of tetralin, which is a bicyclic hydrocarbon. The reaction involves the use of a mixture of nitric acid and sulfuric acid, which leads to the formation of 5,6-Dinitro-1,2,3,4-tetrahydronaphthalene as a product.

Scientific Research Applications

5,6-Dinitro-1,2,3,4-tetrahydronaphthalene has been used in various scientific research applications, including as a reagent for the synthesis of other organic compounds. It has also been used as a model compound for studying the mechanisms of nitration reactions. Additionally, 5,6-Dinitro-1,2,3,4-tetrahydronaphthalene has been studied for its potential use as an explosive material.

properties

IUPAC Name

5,6-dinitro-1,2,3,4-tetrahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXRKKOALCVECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dinitro-1,2,3,4-tetrahydronaphthalene

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